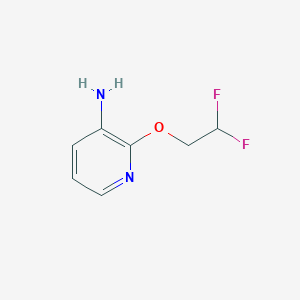![molecular formula C8H17NO B1427223 [3-Methyl-1-(methylamino)cyclopentyl]methanol CAS No. 1339535-21-5](/img/structure/B1427223.png)
[3-Methyl-1-(methylamino)cyclopentyl]methanol
説明
“[3-Methyl-1-(methylamino)cyclopentyl]methanol” is a chemical compound with the CAS Number: 1339535-21-5 . It has a molecular weight of 143.23 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “[3-Methyl-1-(methylamino)cyclopentyl]methanol” consists of 8 Carbon atoms, 17 Hydrogen atoms, 1 Nitrogen atom, and 1 Oxygen atom . It contains a total of 27 bonds, including 10 non-Hydrogen bonds, 2 rotatable bonds, 1 five-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Physical And Chemical Properties Analysis
“[3-Methyl-1-(methylamino)cyclopentyl]methanol” is a powder that is stored at room temperature .
科学的研究の応用
Methanol as a Building Block in Chemical Synthesis
Methanol is recognized as a fundamental component in chemical synthesis. Its role as a C1 synthon and a hydrogen source makes it integral in various organic synthesis processes. For instance, it has been employed in the clean and cost-effective N-methylation of amines, utilizing RuCl3.xH2O as a ligand-free catalyst. This process is advantageous due to its tolerance to a range of amines, leading to moderate to excellent yields of N-methylated products, and is applicable even in late-stage functionalization of pharmaceutical agents such as venlafaxine and imipramine (Sarki et al., 2021). Methanol's versatility is also evident in the selective N-Formylation and N-Methylation of amines, showcasing its sustainability and efficiency in C1 functionalization of primary amines (Choi & Hong, 2018). Furthermore, its use as a C1 building block in the β-C(sp3)-methylation of primary alcohols underscores its potential in forming carbon-carbon bonds, highlighting the broad scope and good yield of this process (Polidano et al., 2019).
Methanol in Catalysis and Synthesis
The utility of methanol extends to the field of catalysis, where its application in methylation reactions has been rigorously studied. For instance, it has been used as a methylation agent for phenol on a Cu1−xCoxFe2O4 ferrospinel system, yielding significant phenol conversion and product formation (Mathew et al., 2002). Additionally, its role in the chemoselective transfer hydrogenation of α,β-unsaturated ketones with a cyclometalated rhodium complex highlights the feasibility of methanol as a safe and economic hydrogen source in reduction reactions (Aboo et al., 2019).
Methanol in Biotechnology and Bioengineering
In biotechnology, methanol's significance is evident in its role as a building block. The engineering of bacteria for the conversion of methanol into useful products, such as single-cell protein and other fine and bulk chemicals, underscores its potential as an alternative carbon source in bioprocess technology. Advances in the genetic engineering of methylotrophic bacteria have expanded the possibilities for developing economically competitive bioprocesses based on methanol, illustrating its vital role in sustainable production technologies (Schrader et al., 2009). Furthermore, the successful engineering of E. coli for the utilization of methanol and the biological conversion of methanol into specialty chemicals such as flavanone naringenin, highlights the innovative applications of methanol in metabolic engineering and industrial biotechnology (Whitaker et al., 2017).
Safety and Hazards
The safety information for “[3-Methyl-1-(methylamino)cyclopentyl]methanol” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
[3-methyl-1-(methylamino)cyclopentyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7-3-4-8(5-7,6-10)9-2/h7,9-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVIEJUDHDGMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(CO)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



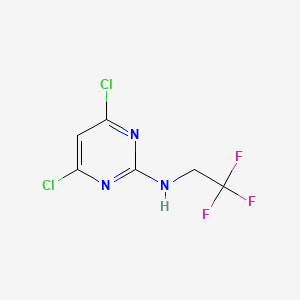

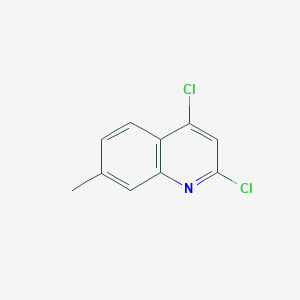
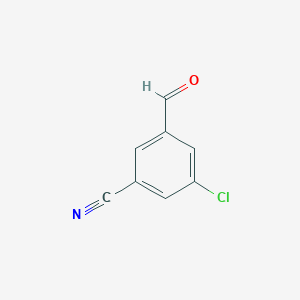

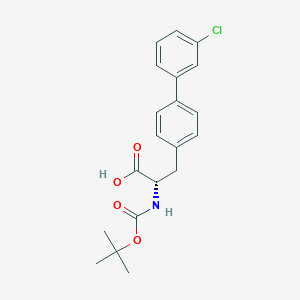


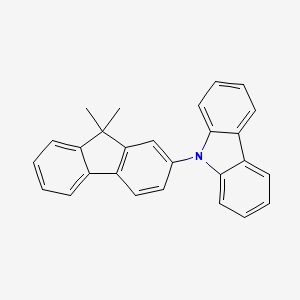
![4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine](/img/structure/B1427155.png)

![2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427158.png)
![4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1427159.png)
